Fosifidancitinib

JAK3 inhibition T cell proliferation IL-2 signaling

JAK inhibitor selectivity remains a critical bottleneck in cytokine signaling research-pan-JAK or JAK1/2-biased inhibitors introduce confounding off-target suppression that compromises data reproducibility. Fosifidancitinib resolves this by selectively targeting JAK1 and JAK3 while sparing JAK2-dependent hematopoietic pathways and TYK2-mediated IL-12/IL-23 signaling. • Inhibits IL-2-driven primary human T cell proliferation at 0.5-5 μM, enabling ex vivo JAK3-dependent T cell expansion studies. • Enables targeted interrogation of γc receptor cytokine pathways (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) without confounding JAK2/TYK2 suppression. • Validated reference compound for head-to-head JAK isoform selectivity profiling against baricitinib, tofacitinib, and deucravacitinib. • ≥98% purity; powder stored at -20°C; shipped ambient or with blue ice for global delivery.

Molecular Formula C21H21FN5O7P
Molecular Weight 505.4 g/mol
CAS No. 1237168-58-9
Cat. No. B607535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosifidancitinib
CAS1237168-58-9
Molecular FormulaC21H21FN5O7P
Molecular Weight505.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4COP(=O)(O)O)C
InChIInChI=1S/C21H21FN5O7P/c1-11-6-14(8-17(32-3)18(11)22)25-20-23-9-12(2)19(26-20)24-13-4-5-16-15(7-13)27(21(28)34-16)10-33-35(29,30)31/h4-9H,10H2,1-3H3,(H2,29,30,31)(H2,23,24,25,26)
InChIKeyJTUBTEKGIDQZMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fosifidancitinib: JAK1/3 Inhibitor for Allergy and Autoimmunity Research


Fosifidancitinib (CAS 1237168-58-9) is a synthetic small-molecule inhibitor of Janus kinase (JAK) family members JAK1 and JAK3 [1]. The compound originated from Rigel Pharmaceuticals' patent WO2010085684A1 and corresponds to the parent structure of example I-538, a sodium salt [1]. With a molecular weight of 505.12 Da and topological polar surface area of 170.78 Ų, Fosifidancitinib adheres to Lipinski's rule-of-five criteria [1]. Its primary research applications target JAK-STAT-mediated signaling in allergies, asthma, and autoimmune disease models [1].

Fosifidancitinib: JAK Inhibitor Selectivity Considerations


JAK inhibitors display divergent selectivity fingerprints across JAK1, JAK2, JAK3, and TYK2, leading to distinct cellular and in vivo pharmacodynamic signatures [1]. Fosifidancitinib's primary activity against JAK1 and JAK3 distinguishes it from JAK1/2-biased inhibitors (e.g., baricitinib), pan-JAK inhibitors (e.g., tofacitinib), and TYK2-selective allosteric agents (e.g., deucravacitinib) [1]. Substituting a JAK1/3 inhibitor with a JAK1/2 or TYK2 inhibitor fundamentally alters which cytokine pathways—IL-2, IL-4, IL-6, IL-12, IL-23, IFN—are suppressed in a given experimental model, directly impacting data reproducibility and translational relevance [1]. The quantitative evidence below defines where Fosifidancitinib offers a specific, differentiated profile relative to these comparators.

Fosifidancitinib: Selectivity Against Key JAK Inhibitors


JAK3-Mediated T Cell Proliferation vs. Tofacitinib

Fosifidancitinib (as Example I-538 sodium salt) inhibits JAK3-dependent IL-2-induced proliferation of human primary T cells with a binned IC50 range of 0.5–5 μM [1]. In contrast, tofacitinib, a pan-JAK inhibitor, exhibits an IC50 of 55.0 nM against isolated JAK3 enzyme but 56 nM against the JAK1/JAK3 heterodimer in recombinant enzyme assays [2]. The cellular context is critical: Fosifidancitinib's potency measured in primary human T cells reflects native receptor-proximal signaling, whereas tofacitinib's lower nanomolar IC50 derives from recombinant kinase domains [2].

JAK3 inhibition T cell proliferation IL-2 signaling

JAK1/3 vs. JAK2 Selectivity

Fosifidancitinib is characterized as a potent and selective inhibitor of JAK1 and JAK3 with no reported activity against JAK2 . This contrasts with baricitinib, a JAK1/JAK2 inhibitor with IC50 values of 5.9 nM (JAK1) and 5.7 nM (JAK2) [1]. Sparing JAK2 is mechanistically significant because JAK2 mediates erythropoietin and thrombopoietin signaling; JAK2 inhibition is associated with dose-limiting anemia and thrombocytopenia in clinical and preclinical settings [1].

JAK selectivity JAK2 sparing erythropoietin signaling

JAK1/3 Inhibition vs. TYK2 Allosteric Inhibitors

Fosifidancitinib inhibits the catalytic (JH1) domains of JAK1 and JAK3, distinguishing it from deucravacitinib, an allosteric TYK2 inhibitor that binds the pseudokinase (JH2) domain with an IC50 of 0.2 nM against TYK2 JH2 and 1 nM against JAK1 JH2, without activity against canonical JH1 domains [1]. This mechanistic divergence translates to distinct cytokine pathway suppression: deucravacitinib preferentially blocks IL-12, IL-23, and Type I IFN signaling, whereas Fosifidancitinib targets IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21 pathways [1].

TYK2 JAK1 allosteric inhibition deucravacitinib

Fosifidancitinib: Key Research Applications


Ex Vivo T Cell Proliferation Assays

Fosifidancitinib is directly applicable for inhibiting IL-2-driven proliferation of primary human T cells at concentrations between 0.5–5 μM, as demonstrated in the originating patent's functional assay [1]. This makes the compound a suitable tool for ex vivo studies of JAK3-dependent T cell expansion, allograft rejection models, and T cell-mediated autoimmune pathology where tofacitinib or ruxolitinib may introduce off-target JAK2 suppression [1].

JAK1/3 Pathway in Allergic Inflammation Models

Given its selective inhibition of JAK1 and JAK3, Fosifidancitinib enables targeted interrogation of cytokine pathways utilizing the common gamma chain (γc) receptor—IL-2, IL-4, IL-7, IL-9, IL-15, IL-21—without confounding inhibition of JAK2-dependent hematopoietic signaling or TYK2-mediated IL-12/IL-23 axes [1]. This profile is particularly relevant for mechanistic studies in mast cell activation, Th2 differentiation, and IgE class-switching relevant to asthma and atopic dermatitis research [1].

Comparative JAK Inhibitor Selectivity Profiling

Fosifidancitinib serves as a reference JAK1/3 inhibitor in head-to-head selectivity panels that include JAK1/2 inhibitors (e.g., baricitinib, ruxolitinib), pan-JAK inhibitors (e.g., tofacitinib), and TYK2-selective agents (e.g., deucravacitinib). Such comparative profiling is essential for deconvoluting isoform-specific contributions to cytokine signaling and for validating the selectivity of novel JAK-targeting chemical probes [1].

In Vitro Autoimmune Disease Modeling

The compound's JAK1/3 inhibition profile aligns with disease-relevant pathways in rheumatoid arthritis, inflammatory bowel disease, and psoriasis, where IL-2, IL-6 (via JAK1), and IL-15 (via JAK3) are implicated [1]. Fosifidancitinib can be employed in cell-based assays using synoviocytes, colonic epithelial cells, or keratinocytes to evaluate JAK-STAT pathway modulation in autoimmune-relevant cellular contexts [1].

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